5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one
Description
This compound belongs to a class of polycyclic heterocyclic molecules characterized by a tricyclic core (3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one) with three key substituents:
- 8-[(5-chloropyridin-2-yl)methyl]: Introduces a halogenated pyridine moiety, which may influence electronic properties and receptor interactions.
- 11-(morpholin-4-yl): A morpholine ring, known to enhance solubility and modulate pharmacokinetic properties .
Properties
CAS No. |
2408770-93-2 |
|---|---|
Molecular Formula |
C22H24ClN7O2 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one |
InChI |
InChI=1S/C22H24ClN7O2/c1-22(2,3)20-27-26-19-18-17(10-16(12-25-18)28-6-8-32-9-7-28)29(21(31)30(19)20)13-15-5-4-14(23)11-24-15/h4-5,10-12H,6-9,13H2,1-3H3 |
InChI Key |
YVDGJNPKCDYEJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C(=O)N(C3=C2N=CC(=C3)N4CCOCC4)CC5=NC=C(C=C5)Cl |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
This combination may enhance both lipophilicity (via tert-butyl) and target specificity (via chloropyridine and morpholine) . Compared to the sulfonyl- and imino-substituted analog in Table 1, the target lacks polar groups, suggesting divergent solubility and membrane permeability profiles .
Bioactivity Insights: Morpholine-containing analogs (e.g., 3-(2-morpholinoethyl)-5-(phenylthio)-1H-pyrazole) often exhibit anti-inflammatory activity, implying that the morpholine in the target compound could contribute to similar pathways .
Research Implications and Unanswered Questions
- Further studies are needed to validate its efficacy against specific targets.
- Lumping Strategy Relevance: notes that structurally similar compounds may be "lumped" into surrogate categories for computational modeling. However, the unique substituents in the target compound (e.g., chloropyridine) likely necessitate distinct treatment in such models to avoid oversimplification .
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